H-Arg-His-NH2 is derived from the natural amino acids arginine and histidine, both of which are essential for various physiological functions in the human body. Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, while histidine is critical for enzyme function and as a precursor for histamine. This compound can be classified as a bioactive peptide due to its involvement in signaling pathways and potential therapeutic effects.
The synthesis of H-Arg-His-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to form peptides. This method involves the following steps:
The SPPS process can be optimized by adjusting parameters such as temperature, solvent choice, and coupling times to enhance yield and purity. For instance, using high temperatures (e.g., 90°C) can accelerate coupling reactions but may require careful monitoring to avoid degradation .
The molecular structure of H-Arg-His-NH2 includes:
H-Arg-His-NH2 can participate in various chemical reactions typical of peptides, including:
The stability of H-Arg-His-NH2 under physiological conditions makes it suitable for biological applications, while its reactivity allows for further chemical modifications that can enhance its functionality .
The mechanism of action for H-Arg-His-NH2 involves several pathways:
Studies suggest that peptides like H-Arg-His-NH2 can modulate physiological responses such as vasodilation and immune responses by interacting with specific receptors .
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability during synthesis .
H-Arg-His-NH2 has several applications in scientific research:
This compound exemplifies how specific peptide sequences can be harnessed for diverse applications across biochemistry and medicine, highlighting the importance of detailed understanding in synthesis and functional analysis.
Solid-phase peptide synthesis remains the gold standard for assembling H-Arg-His-NH₂. Recent advances emphasize minimal side-chain protection strategies to enhance sustainability and atom economy. Traditional protocols required bulky protecting groups for arginine (e.g., Pbf, Pmc) and histidine (Trt), which reduce atom economy by 12–14% per residue and generate carbocation-derived impurities during cleavage [2] [5]. Modern approaches use side-chain-unprotected arginine and histidine with optimized coupling mixtures. Key innovations include:
Table 1: SPPS Protocols for H-Arg-His-NH₂ Assembly
Parameter | Traditional Approach | Minimal-Protection Approach |
---|---|---|
Arg Protection | Pbf/Pmc | Unprotected |
His Protection | Trt/Mmt | Unprotected |
Coupling Reagents | HBTU/HATU + DIEA | Oxyma Pure/TBEC |
Solvent | DMF | NBP/DMC (7:3) |
Atom Economy | ~24% (Arg) / 22% (His) | ~36% (both) |
TFA is indispensable for cleaving H-Arg-His-NH₂ from resin and removing tert-butyl or trityl groups. However, residual TFA forms stable salts with the dipeptide’s basic residues (Arg guanidinium, His imidazole), altering physicochemical properties:
Coupling agents critically influence racemization, yield, and dipeptide purity. The Arg-His junction is particularly challenging due to steric hindrance and side-chain reactivity:
Table 2: Coupling Agent Efficiency for H-Arg-His-NH₂ Synthesis
Reagent | Racemization (%) | Yield (%) | Key Limitations |
---|---|---|---|
HATU | 5–8% | 85–90 | High cost; generates explosive byproducts |
PyBOP | 10–12% | 75–80 | Histidine acylation at imidazole |
DIC/Oxyma | 1–2% | 92–95 | Requires 2.5× Oxyma stoichiometry |
TBEC/Oxyma | ≤1% | ≥98 | Optimal for unprotected residues |
Scaling H-Arg-His-NH₂ production faces hurdles in cost-efficiency, purification, and solvent management:
Table 3: Scalability Parameters for Industrial Production
Parameter | Lab Scale (1 mmol) | Industrial Scale (1 kg) | Solutions |
---|---|---|---|
Solvent Consumption | 1.5 L/g | 500 L/kg | Continuous flow reactors |
Cycle Time | 8 h | 72 h | Microwave-assisted SPPS |
Arg-His Coupling Yield | 98% | 80–85% | TBEC/Oxyma in NBP/DMC |
Purity Post-Cleavage | 95% | 70–75% | SMB chromatography |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3